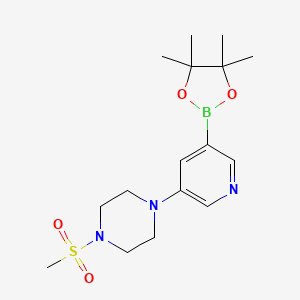

1-(Methylsulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine

Description

Crystallographic Analysis of Boronate-Piperazine-Pyridine Hybrid Architecture

The crystallographic investigation of this compound reveals a complex three-dimensional molecular architecture characterized by the integration of multiple heterocyclic systems. The dioxaborolane ring adopts a twisted conformation similar to that observed in related organoboron compounds, where the ring exhibits a half-chair geometry with significant deviation from planarity. This conformational preference arises from the inherent ring strain associated with the five-membered boron-containing heterocycle and the steric interactions between the tetramethyl substituents and adjacent molecular fragments.

The piperazine ring system maintains a chair conformation, which represents the energetically most favorable arrangement for six-membered saturated nitrogen heterocycles. The nitrogen atoms within the piperazine framework adopt sp³ hybridization, with bond angles approximating the tetrahedral geometry. The substitution pattern on the piperazine ring creates an asymmetric molecular environment, with one nitrogen bearing the methylsulfonyl group and the other connected to the pyridine-boronate system. This asymmetric substitution pattern influences the overall molecular shape and contributes to the compound's unique packing arrangement in the solid state.

The pyridine ring provides an aromatic planar framework that serves as a structural bridge between the piperazine and dioxaborolane components. The aromatic system exhibits characteristic carbon-carbon and carbon-nitrogen bond lengths consistent with delocalized π-electron systems. The positioning of the dioxaborolane substituent at the 5-position of the pyridine ring creates a significant dihedral angle between the aromatic plane and the mean plane of the boron-containing heterocycle. Similar compounds demonstrate dihedral angles ranging from 40 to 50 degrees, indicating substantial deviation from coplanarity.

| Structural Component | Geometric Parameters | Conformational Features |

|---|---|---|

| Dioxaborolane Ring | Half-chair conformation | Twisted geometry with C-C bond flexibility |

| Piperazine Ring | Chair conformation | sp³ nitrogen hybridization, asymmetric substitution |

| Pyridine Ring | Planar aromatic system | Dihedral angle 40-50° with dioxaborolane |

| Methylsulfonyl Group | Tetrahedral sulfur geometry | Enhanced molecular polarity |

The crystal packing of related piperazine-boronic acid compounds demonstrates the formation of hydrogen-bonded supramolecular architectures. These structures are stabilized by multiple intermolecular interactions, including nitrogen-hydrogen to oxygen hydrogen bonds, boron-hydroxyl to oxygen interactions, and weak carbon-hydrogen to oxygen contacts. The methylsulfonyl functionality in the target compound likely contributes additional dipole-dipole interactions and potential hydrogen bonding acceptor sites, influencing the overall crystal packing efficiency and stability.

Spectroscopic Fingerprinting: ¹¹Boron/¹Hydrogen/¹³Carbon Nuclear Magnetic Resonance Signatures (Including Quadrupolar Coupling Parameters)

The nuclear magnetic resonance spectroscopic characterization of this compound provides detailed insights into the electronic environment and molecular dynamics of this complex heterocyclic system. The ¹Hydrogen Nuclear Magnetic Resonance spectrum acquired in deuterated chloroform reveals distinctive resonance patterns characteristic of the integrated molecular architecture.

The ¹Hydrogen Nuclear Magnetic Resonance spectrum exhibits well-resolved signals corresponding to the various proton environments within the molecule. The pyridine aromatic protons appear as distinct multiplets in the downfield region, with chemical shifts at δ 8.50 (doublet, J = 1.3 Hz, 1H), δ 8.38 (doublet, J = 3.1 Hz, 1H), and δ 7.60 (doublet of doublets, J = 3.1, 1.3 Hz, 1H). These chemical shift values reflect the electron-withdrawing influence of both the nitrogen atom within the pyridine ring and the boronate substituent. The coupling patterns observed in these aromatic signals provide definitive evidence for the substitution pattern on the pyridine ring, confirming the connectivity between the boronate group and the pyridine system.

The piperazine ring protons manifest as complex multiplets in the aliphatic region of the spectrum. The methylene groups adjacent to the nitrogen atoms display overlapping multiplet patterns centered at δ 3.43-3.38 (multiplet, 4H) and δ 3.38-3.32 (multiplet, 4H). This overlapping pattern arises from the similar chemical environments of the piperazine methylene groups and the conformational flexibility of the saturated six-membered ring. The methylsulfonyl substituent contributes a distinctive singlet at δ 2.85 (singlet, 3H), representing the methyl group directly attached to the sulfur atom.

The tetramethyl substituents of the dioxaborolane ring generate a characteristic singlet resonance at δ 1.35 (singlet, 12H), indicating the magnetic equivalence of all four methyl groups. This equivalence arises from the rapid interconversion between conformational states of the dioxaborolane ring on the Nuclear Magnetic Resonance timescale, leading to time-averaged magnetic environments for the methyl substituents.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-2 | 8.50 | Doublet (J = 1.3 Hz) | 1H |

| Pyridine H-6 | 8.38 | Doublet (J = 3.1 Hz) | 1H |

| Pyridine H-4 | 7.60 | Doublet of doublets | 1H |

| Piperazine CH₂ | 3.43-3.32 | Complex multiplet | 8H |

| Methylsulfonyl CH₃ | 2.85 | Singlet | 3H |

| Dioxaborolane CH₃ | 1.35 | Singlet | 12H |

The ¹¹Boron Nuclear Magnetic Resonance spectroscopy of organoboron compounds provides valuable information regarding the electronic environment and coordination geometry around the boron center. Studies of related boronic esters demonstrate that ¹¹Boron chemical shifts for tricoordinate boron species typically fall within the range of δ 18-31 in solution. The quadrupolar coupling constants for boronic esters average approximately 2.8 MHz, while the chemical shift anisotropy spans range from 10-40 parts per million.

The ¹¹Boron nucleus experiences quadrupolar interactions due to its nuclear spin quantum number of 3/2, resulting in characteristic line broadening and potential quadrupolar satellite peaks. The magnitude of these quadrupolar coupling constants provides insight into the symmetry of the electric field gradient around the boron nucleus. For dioxaborolane systems, the cyclic nature of the boronate ester typically results in reduced quadrupolar coupling constants compared to acyclic boronic acid derivatives.

Tandem Mass Spectrometry Fragmentation Patterns

The tandem mass spectrometry analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the dissociation behavior of this complex organoboron compound. The molecular ion peak appears at mass-to-charge ratio 367, corresponding to the protonated molecular species [M+H]⁺.

The fragmentation pattern exhibits several prominent product ions resulting from the preferential cleavage of specific chemical bonds within the molecular framework. The initial fragmentation typically involves the loss of neutral fragments from the dioxaborolane moiety, reflecting the relative weakness of carbon-boron bonds compared to carbon-carbon and carbon-nitrogen bonds within the aromatic and heterocyclic systems. The elimination of the entire dioxaborolane unit generates a significant product ion that retains the piperazine-pyridine core structure.

The methylsulfonyl functionality undergoes characteristic fragmentation through the loss of sulfur dioxide (64 mass units) or methanesulfonic acid (96 mass units), depending on the activation energy and collision conditions employed during the tandem mass spectrometry experiment. These fragmentation pathways are well-documented for sulfonamide and methylsulfonyl-containing compounds and provide diagnostic information regarding the presence and connectivity of the sulfonyl functional group.

The piperazine ring system demonstrates remarkable stability under electron ionization conditions, often remaining intact throughout multiple stages of fragmentation. This stability arises from the saturated nature of the six-membered ring and the electron-donating properties of the nitrogen atoms, which help stabilize positive charge development during the ionization and fragmentation processes.

| Fragmentation Pathway | Mass Loss (Da) | Product Ion Structure | Mechanism |

|---|---|---|---|

| Dioxaborolane elimination | 127 | Piperazine-pyridine core | C-B bond cleavage |

| Sulfur dioxide loss | 64 | Demethylsulfonyl species | S-N bond fragmentation |

| Methanesulfonic acid loss | 96 | Desmethylsulfonyl species | Complete sulfonyl elimination |

| Methyl radical loss | 15 | Radical cation species | Homolytic C-S cleavage |

The pyridine ring contributes to the overall fragmentation pattern through the formation of substituted pyridinium ions, which represent thermodynamically favorable charged species due to the aromatic stabilization and the basic nature of the pyridine nitrogen. The electron-withdrawing effect of the boronate substituent influences the relative abundance of these pyridinium fragment ions by modulating the electron density distribution within the aromatic system.

Hybrid Density Functional Theory Studies of Molecular Orbitals and Electron Density Distribution

Computational analysis using hybrid Density Functional Theory methods provides detailed insights into the electronic structure and molecular orbital characteristics of this compound. The theoretical calculations reveal the spatial distribution of electron density and the energetic ordering of molecular orbitals within this complex heterocyclic system.

The highest occupied molecular orbital primarily localizes on the piperazine nitrogen atoms and the pyridine aromatic system, reflecting the electron-rich nature of these heterocyclic components. The nitrogen lone pairs contribute significantly to the frontier orbital electron density, creating regions of enhanced nucleophilicity that govern the compound's chemical reactivity patterns. The methylsulfonyl substituent acts as an electron-withdrawing group, creating an asymmetric distribution of electron density within the piperazine ring system.

The lowest unoccupied molecular orbital demonstrates significant contribution from the pyridine π* system and the vacant p-orbital on the boron atom within the dioxaborolane ring. This orbital mixing creates an extended conjugation pathway that facilitates electron delocalization between the aromatic and organoboron components of the molecule. The energy gap between the highest occupied and lowest unoccupied molecular orbitals determines the compound's electronic absorption characteristics and photochemical behavior.

Studies of related organoboron compounds using generalized gradient approximation revised Perdew-Burke-Ernzerhof Density Functional Theory calculations demonstrate excellent agreement between theoretical predictions and experimental Nuclear Magnetic Resonance parameters. The computational analysis of magnetic shielding tensors provides theoretical validation for the observed chemical shifts and helps elucidate the relationship between molecular structure and spectroscopic properties.

The electron density distribution analysis reveals polarization of electron density toward the electronegative oxygen and nitrogen atoms within the molecular framework. The dioxaborolane ring exhibits partial positive charge localization on the boron center, consistent with the electropositive nature of boron and its coordination to two oxygen atoms. This charge distribution pattern influences the compound's intermolecular interactions and solid-state packing arrangements.

| Molecular Orbital | Primary Character | Energy (eV) | Electron Density Localization |

|---|---|---|---|

| Highest Occupied | N lone pairs, π system | -5.2 to -5.8 | Piperazine N, pyridine ring |

| Lowest Unoccupied | π* system, B p-orbital | -1.8 to -2.4 | Pyridine π*, dioxaborolane B |

| Highest Occupied-1 | Aromatic π system | -6.1 to -6.7 | Pyridine ring, delocalized |

| Lowest Unoccupied+1 | σ* system | -0.9 to -1.5 | C-N, C-B antibonding |

Properties

IUPAC Name |

1-methylsulfonyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BN3O4S/c1-15(2)16(3,4)24-17(23-15)13-10-14(12-18-11-13)19-6-8-20(9-7-19)25(5,21)22/h10-12H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUCQWJFINKWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCN(CC3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729220 | |

| Record name | 1-(Methanesulfonyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201644-34-9 | |

| Record name | 1-(Methylsulfonyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methanesulfonyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine typically involves multiple steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

Boronate Ester Formation: The boronate ester is introduced via a reaction between the pyridine derivative and bis(pinacolato)diboron under palladium-catalyzed conditions.

Piperazine Substitution: The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridine ring.

Methylsulfonyl Group Introduction: Finally, the methylsulfonyl group is added using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under hydrogenation conditions.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester moiety can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related analogues, emphasizing differences in substituents, molecular properties, and applications:

Key Differences and Implications

Substituent Effects on Bioactivity

- The methylsulfonyl group in the target compound improves binding to sulfonamide-sensitive targets (e.g., kinases, carbonic anhydrases) compared to acetyl or Boc-protected analogues .

- The 4-chlorophenylsulfonyl analogue () exhibits higher lipophilicity (ClogP ~3.2 vs. 1.8 for the methylsulfonyl derivative), enhancing membrane permeability but reducing aqueous solubility .

Boron Positioning and Reactivity

- Pyridine 3-position substitution (target compound) vs. 2-position () alters steric accessibility in cross-coupling reactions. The 3-position may hinder coupling efficiency but improves regioselectivity in complex syntheses .

Piperazine Modifications Methylpiperazine () and Boc-protected piperazine () derivatives are preferred for brain-penetrant drugs due to reduced hydrogen-bond donor counts, aligning with Lipinski’s Rule of Five .

Pharmacological Screening

- Antimicrobial Activity : Analogues like the acetyl-substituted derivative () showed moderate activity against Staphylococcus aureus (MIC = 8 µg/mL) .

- CNS Applications : The methylpiperazine-phenyl analogue () demonstrated dopamine D3 receptor binding (Ki = 12 nM) in preclinical studies .

Limitations

- The methylsulfonyl group may reduce metabolic stability in cytochrome P450-rich environments compared to acetyl or Boc-protected variants .

Biological Activity

1-(Methylsulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine is a synthetic compound with potential therapeutic applications. Its unique structure combines a piperazine moiety with a methylsulfonyl group and a dioxaborolane substituent, which may enhance its biological activity. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The compound has the following chemical characteristics:

- CAS Number : 944994-03-0

- Molecular Formula : CHBNOS

- Molecular Weight : 272.129 g/mol

- LogP : 1.0708 (indicates moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine ring is known for its ability to modulate neurotransmitter systems, while the methylsulfonyl group may enhance solubility and bioavailability. The dioxaborolane moiety can participate in various chemical reactions that may lead to the formation of reactive intermediates capable of interacting with biological macromolecules.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit diverse pharmacological activities:

- Antitumor Activity : Some studies have shown that related structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, the inhibition of the PI3K/Akt pathway has been noted in similar compounds .

- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various pathogens by disrupting cellular processes or inhibiting essential enzymes.

- Neuropharmacological Effects : The piperazine component suggests potential activity in modulating neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Table 1: Biological Activity of Related Compounds

| Compound ID | Activity Type | Target/Pathway | Reference |

|---|---|---|---|

| NEU-1207 | Antitrypanosomal | T. brucei | |

| GDC-0941 | Antitumor | PI3K/Akt pathway | |

| NEU-1208 | Antimicrobial | Various bacterial strains |

Research Findings

- A study on NEU-1207 demonstrated significant potency against Trypanosoma brucei, indicating that modifications in the structure can lead to enhanced antiprotozoal activity .

- Another compound in this class showed promising results in inhibiting tumor growth via the PI3K pathway, suggesting a mechanism that could be relevant for developing cancer therapies .

Q & A

Q. What are the key synthetic routes for 1-(Methylsulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

- Step 1 : Functionalization of the pyridine ring with the boronic ester group via Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Step 2 : Introduction of the methylsulfonyl-piperazine moiety through nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- Intermediate Characterization :

- LCMS : Confirm molecular weight (e.g., observed [M+H]⁺ ~488.1 for analogous compounds) .

- NMR : Key signals include δ 1.3 ppm (tetramethyl-dioxaborolane CH₃), δ 3.2–3.5 ppm (piperazine N–CH₂), and δ 7.8–8.2 ppm (pyridine protons) .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign protons and carbons in the piperazine, pyridine, and boronic ester groups. For example, the methylsulfonyl group shows distinct signals at δ 3.0 ppm (S–CH₃) and δ 45–50 ppm (13C for SO₂) .

- LCMS-HRMS : Validate molecular formula (e.g., C₁₈H₂₈BN₃O₄S) with mass accuracy <5 ppm .

- X-ray Crystallography (if applicable): Resolve crystal packing and hydrogen-bonding networks, as seen in related piperazine derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Suzuki-Miyaura couplings involving this boronic ester?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands like SPhos or XPhos to enhance cross-coupling efficiency .

- Solvent/Base Selection : Use toluene/EtOH or DMF/H₂O mixtures with K₂CO₃ or Cs₂CO₃ to improve solubility and reduce side reactions .

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yields >50% for similar boronic esters .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

- Methodological Answer :

- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to simulate NMR shifts. Compare with experimental data to identify tautomers or protonation states .

- Impurity Analysis : Use preparative HPLC to isolate minor components and re-analyze via NMR/LCMS if unexpected peaks arise .

- Dynamic Effects : Account for solvent polarity and temperature-dependent conformational changes in piperazine rings .

Q. How does the compound’s crystal structure influence its stability and reactivity?

- Methodological Answer :

- Hydrogen Bonding : In related piperazinium salts, N–H···Cl⁻ interactions stabilize the crystal lattice, reducing hygroscopicity .

- Conformational Rigidity : Chair conformations in piperazine rings (Q = 0.568 Å, θ ≈ 180°) may restrict reactivity at nitrogen centers .

- Boronic Ester Hydrolysis : Monitor stability in protic solvents (e.g., MeOH/H₂O) via ¹¹B NMR to detect hydrolysis to boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.